

Preclinical Profile of ABSK112: A Novel CNS-Penetrant HER2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anticancer agent 112	
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This technical guide provides an in-depth overview of the preclinical data for ABSK112, a potent and selective small molecule inhibitor of HER2. The data presented herein demonstrates ABSK112's significant anti-tumor activity in HER2-driven cancer models, both as a monotherapy and in combination with other targeted agents. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of HER2-targeted therapies.

Executive Summary

ABSK112 is a novel, orally bioavailable, central nervous system (CNS)-penetrant HER2 inhibitor with a favorable selectivity profile, notably sparing wild-type EGFR. Preclinical investigations have revealed its potent anti-proliferative effects in HER2-overexpressing cancer cell lines and significant tumor growth inhibition in various xenograft models, including intracranial models, highlighting its potential for treating HER2-positive cancers with brain metastases. Synergistic anti-tumor effects were observed when ABSK112 was combined with the antibody-drug conjugate, trastuzumab deruxtecan (T-DXd).

In Vitro Activity

ABSK112 has demonstrated potent and selective inhibitory activity against HER2-driven cancer cell lines.



Cellular Proliferation Assays

The anti-proliferative activity of ABSK112 was assessed across a panel of HER2-driven and wild-type EGFR-dependent cancer cell lines.

Table 1: Anti-proliferative Activity of ABSK112 in Cancer Cell Lines

Cell Line	HER2 Status	EGFR Status	IC50 (nM)
BT474	High	Wild-Type	Data not publicly available
NCI-N87	High	Wild-Type	Data not publicly available
Ba/F3-HER2	Engineered	-	Data not publicly available
A431	Low	Wild-Type	Minimal effect
NCI-H292	Low	Wild-Type	Minimal effect
NCI-H358	Low	Wild-Type	Minimal effect
Ba/F3-EGFR	Engineered	Wild-Type	Minimal effect

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Target Engagement and Selectivity

The on-target potency of ABSK112 and its selectivity for HER2 over wild-type EGFR were confirmed through phosphorylation assays.

Table 2: Inhibition of HER2 and EGFR Phosphorylation

Target	Cell Line	Inhibition
p-HER2	HER2-driven cell lines	Potent Inhibition
p-EGFR	Wild-type EGFR-dependent cell lines	Minimal Inhibition



Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

In Vivo Efficacy

The anti-tumor efficacy of orally administered ABSK112 was evaluated in various xenograft models.

Subcutaneous Xenograft Models

ABSK112 demonstrated significant tumor regression in HER2-positive subcutaneous xenograft models.

Table 3: Anti-tumor Efficacy of ABSK112 in Subcutaneous Xenograft Models

Model	Treatment	Dosage	Tumor Growth Inhibition (%)
BT474	ABSK112 Monotherapy	Well-tolerated doses	Significant tumor regression
NCI-N87	ABSK112 Monotherapy	Well-tolerated doses	Significant tumor regression
HER2+ Model	ABSK112 + T-DXd	Data not publicly available	Synergistic anti-tumor effects
HER2-low Model	ABSK112 + T-DXd	Data not publicly available	Synergistic anti-tumor effects

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Intracranial Xenograft Model

To assess its CNS-penetrant properties, ABSK112 was evaluated in an intracranial xenograft model.

Table 4: Anti-tumor Efficacy of ABSK112 in an Intracranial Xenograft Model



Model	Treatment	Dosage	Outcome
NCI-N87	ABSK112 Monotherapy	Data not publicly available	Strong anti-tumor efficacy
NCI-N87	ABSK112 + T-DXd	Data not publicly available	Enhanced anti-tumor efficacy

Data summarized from AACR Annual Meeting 2025, Abstract LB240.[1]

Experimental Protocols

While detailed protocols for the preclinical evaluation of ABSK112 have not been publicly disclosed, the following are generalized methodologies typical for the experiments described.

Cell Proliferation Assay

HER2-driven (BT474, NCI-N87) and EGFR-dependent (A431, NCI-H292, NCI-H358) cancer cell lines, along with engineered Ba/F3 cells, were likely seeded in 96-well plates.[1] Cells were then treated with increasing concentrations of ABSK112 for a period of 72 to 120 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®. IC50 values were then calculated from the dose-response curves.

Western Blot Analysis for Phosphorylation

Cells were treated with ABSK112 for a short period (e.g., 2-4 hours) before lysis. Protein concentrations of the lysates were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated HER2 (p-HER2), total HER2, phosphorylated EGFR (p-EGFR), and total EGFR. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.

Xenograft Studies

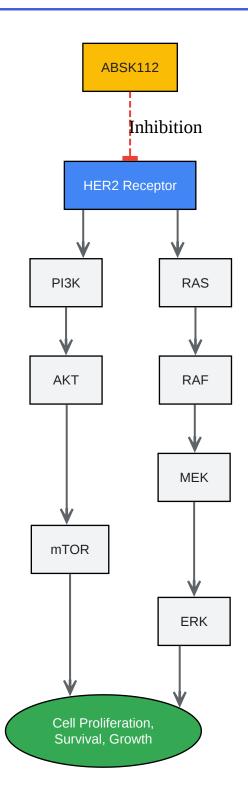
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID) were inoculated subcutaneously with HER2-positive cancer cells (BT474 or NCI-N87). For the intracranial model, NCI-N87 cells were stereotactically injected into the brains of the mice.[1] Once tumors



reached a palpable size, mice were randomized into vehicle control and treatment groups. ABSK112 was administered orally at specified doses and schedules. Tumor volumes were measured regularly with calipers. For combination studies, trastuzumab deruxtecan (T-DXd) was administered intravenously. At the end of the study, tumors were excised and weighed.

Visualizations
Signaling Pathway



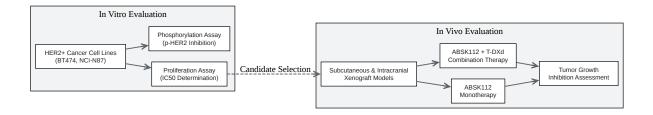


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Caption: Proposed mechanism of action of ABSK112 on the HER2 signaling pathway.

Experimental Workflow





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Caption: Generalized workflow for the preclinical evaluation of ABSK112.

Conclusion

The preclinical data for ABSK112 strongly support its development as a novel therapeutic agent for HER2-positive solid tumors. Its potent and selective HER2 inhibition, coupled with its ability to penetrate the CNS and synergize with other HER2-targeted therapies, addresses significant unmet medical needs, particularly for patients with brain metastases. Further clinical evaluation of ABSK112 is warranted to translate these promising preclinical findings into patient benefits.[1][2]

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• To cite this document: BenchChem. [Preclinical Profile of ABSK112: A Novel CNS-Penetrant HER2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383208#absk112-her2-inhibitor-preclinical-data]

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